molecular formula C27H45N9O12 B12392189 Ferrichrome Iron-free

Ferrichrome Iron-free

Cat. No.: B12392189
M. Wt: 687.7 g/mol
InChI Key: ZFDAUYPBCXMSBF-HKBOAZHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferrichrome Iron-free, also known as Desferrichrome, is a hydroxamate siderophore produced by various fungi, including Ustilago sphaerogena. This compound facilitates iron chelation and uptake by these organisms. It can also be used as a heterosiderophore by bacteria such as Pseudomonas aeruginosa and Vibrio parahaemolyticus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrichrome Iron-free is synthesized through nonribosomal peptide synthetase (NRPS) pathways. The process involves the assembly of hydroxamate groups, which are crucial for iron chelation. The synthesis typically requires specific fungal strains and controlled fermentation conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using fungal cultures. The process includes:

Chemical Reactions Analysis

Types of Reactions: Ferrichrome Iron-free undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ferrichrome Iron-free has a wide range of scientific research applications, including:

Mechanism of Action

Ferrichrome Iron-free exerts its effects primarily through iron chelation. The hydroxamate groups in the siderophore bind to iron ions, forming stable complexes. This chelation process facilitates the transport and uptake of iron by microorganisms. Additionally, this compound can inhibit the proliferation of immune cells by interfering with iron-dependent metabolic pathways .

Comparison with Similar Compounds

Ferrichrome Iron-free is unique among siderophores due to its specific hydroxamate structure and its ability to chelate iron effectively. Similar compounds include:

Properties

Molecular Formula

C27H45N9O12

Molecular Weight

687.7 g/mol

IUPAC Name

N-[3-[(2S,5S,8R)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide

InChI

InChI=1S/C27H45N9O12/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39/h19-21,46-48H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44)/t19-,20+,21+/m1/s1

InChI Key

ZFDAUYPBCXMSBF-HKBOAZHASA-N

Isomeric SMILES

CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O

Canonical SMILES

CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O

Origin of Product

United States

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